Caulilexin A

Description

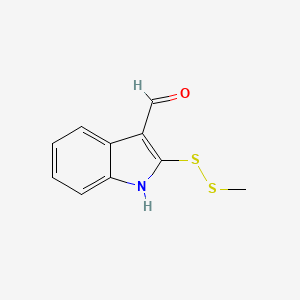

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NOS2 |

|---|---|

Molecular Weight |

223.3 g/mol |

IUPAC Name |

2-(methyldisulfanyl)-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C10H9NOS2/c1-13-14-10-8(6-12)7-4-2-3-5-9(7)11-10/h2-6,11H,1H3 |

InChI Key |

JQKITHVTQXKSJX-UHFFFAOYSA-N |

Canonical SMILES |

CSSC1=C(C2=CC=CC=C2N1)C=O |

Synonyms |

caulilexin A |

Origin of Product |

United States |

Isolation and Structural Elucidation of Caulilexin a

Natural Sources of Caulilexin A

This compound has been identified in plants belonging to the Brassica genus, particularly in cauliflower.

Specific Plant Species and Tissues

The primary natural source identified for the isolation of this compound is cauliflower (Brassica oleracea var. botrytis), specifically from its florets. nih.govcapes.gov.br

Elicitation Strategies for Enhanced Production

The production of this compound in cauliflower florets can be enhanced through abiotic elicitation. Exposure to UV light has been shown to increase the production of several phytoalexins, including this compound, B, and C, in Brassica oleracea var. botrytis. nih.govcapes.gov.bruniversiteitleiden.nlbasicmedicalkey.com Studies have indicated that the timing of elicitation can influence the yield of such compounds. For instance, brassicanal C, another phytoalexin, reached maximum production approximately three days after UV light elicitation. openagrar.de

Advanced Chromatographic Isolation Methodologies

The isolation of this compound from plant tissues involves a series of chromatographic techniques to separate and purify the compound from complex mixtures.

Solvent Extraction Protocols

While specific detailed solvent extraction protocols for this compound are not extensively detailed in the provided search results, the general process for isolating compounds like phytoalexins from plant tissues often involves extraction with organic solvents. For example, in the isolation of caulilexin C and indoleacetonitrile from Brassica campestris ssp. rapa roots, an 80% aqueous methanol (B129727) extract was used, followed by partitioning with solvents such as ethyl acetate, n-butanol, and water. chemfaces.com Another study on broccoli by-products used ethanolic extracts. chemrxiv.org These methods highlight the use of solvent extraction as an initial step to obtain a crude extract containing the target compounds.

Advanced Column Chromatography Techniques

Column chromatography is a crucial step in purifying this compound from crude plant extracts. Techniques such as silica (B1680970) gel and octadecyl silica gel (ODS) column chromatography are commonly employed in the isolation of plant natural products, including indole (B1671886) compounds like caulilexins. chemfaces.com Column chromatography separates compounds based on their differential interaction with a stationary phase (e.g., silica gel) and a mobile phase (solvent). libretexts.orgyoutube.com Repeated column chromatography using different stationary phases and solvent systems is often necessary to achieve sufficient purity. chemfaces.com

Spectroscopic and Spectrometric Characterization of this compound

The structural elucidation of this compound involved comprehensive analysis using various spectroscopic and spectrometric methods. These techniques provided critical data regarding the compound's atomic connectivity, functional groups, and molecular formula, enabling the confirmation of its chemical structure scispace.com, medchemexpress.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique in organic chemistry used to determine the arrangement and connectivity of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy were employed medchemexpress.com, researchgate.net, researchgate.net. Analysis of the chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum provided information about the different types of protons and their local environments. The ¹³C NMR spectrum revealed the different types of carbon atoms present in the molecule chemrxiv.org. Further structural details, including carbon-hydrogen and carbon-carbon connectivities, are typically obtained through two-dimensional NMR experiments such as COSY, HSQC, and HMBC d-nb.info. Detailed NMR spectroscopic data for this compound were reported, allowing for the complete assignment of its protons and carbons and thus confirming its proposed structure medchemexpress.com, researchgate.net, researchgate.net.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, Mass Spectrometry was utilized to determine its molecular formula scispace.com, medchemexpress.com, researchgate.net. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used in the analysis of natural products inrae.fr, d-nb.info, nih.gov, mdpi.com. The molecular ion peak observed in the mass spectrum provides the molecular weight of the compound, while the fragmentation pattern can yield structural information by indicating the masses of characteristic fragments mdpi.com. An m/z value of 224.0197 has been associated with this compound in LC-MS analysis inrae.fr. This data, combined with elemental analysis or high-resolution mass spectrometry, is crucial for accurately determining the molecular formula nih.gov.

Biosynthetic Pathways of Caulilexin a

Tryptophan as a Primary Biosynthetic Precursor

The biosynthesis of nearly all indole (B1671886) phytoalexins, including Caulilexin A, begins with the essential aromatic amino acid L-tryptophan. mdpi.comnih.govwikipedia.orgebi.ac.uk Tryptophan serves as the foundational molecule, providing the characteristic indole ring structure. wikipedia.orgebi.ac.uk Plants synthesize tryptophan via the shikimate pathway, which produces chorismate, a common precursor for all aromatic amino acids. wikipedia.org The indole side chain of tryptophan is the scaffold upon which the subsequent enzymatic modifications occur to build the final phytoalexin structure. mdpi.comnih.gov

Role of Indole Glucosinolates in this compound Biosynthesis

Indole glucosinolates are a class of secondary metabolites found in cruciferous plants, and they share a common biosynthetic origin with indole phytoalexins from tryptophan. nih.goveverant.org While once thought to be direct precursors to phytoalexins like camalexin (B168466), evidence now suggests that indole phytoalexins are not derived from intact glucosinolates. nih.gov Instead, the biosynthetic pathways for indole glucosinolates and indole phytoalexins are considered to be closely related, branching from a common intermediate. nih.govresearchgate.net

Specifically, indole-3-acetaldoxime (IAOx) is a key branch point intermediate. nih.gov While IAOx is a precursor in the biosynthesis of indole glucosinolates, it also serves as a direct precursor for some phytoalexins, such as brassinin (B1667508), bypassing the full glucosinolate structure. nih.gov Studies on the metabolism of indole glucosinolates and their derivatives by pathogenic fungi have shown that while the intact glucosinolates are not metabolized, their desulfo-derivatives can be converted to various indole compounds, including those related to phytoalexins. researchgate.net For instance, desulfo-glucosinolates can be metabolized to indolyl-3-acetonitrile and its derivatives, which are known phytoalexins or their precursors. researchgate.net

Enzymatic Transformations and Intermediates

The conversion of tryptophan to this compound involves a cascade of enzymatic reactions that introduce and modify functional groups on the indole core. mdpi.comnih.govnih.govnih.gov

Conversion to Indolyl-3-acetohydroxamic Acid

A pivotal step in the biosynthesis of many indole phytoalexins is the conversion of tryptophan to indolyl-3-acetohydroxamic acid. mdpi.comresearchgate.netmdpi-res.com This intermediate is situated at a crucial juncture, leading to several metabolic pathways, including the synthesis of indolyl glucosinolates, brassinins, and camalexin. mdpi.comresearchgate.netmdpi-res.com

Proposed Metabolic Branch Points Leading to this compound

The biosynthesis of phytoalexins is characterized by metabolic branch points where intermediates are channeled into different pathways. nih.govnih.govucsb.eduresearchgate.netmdpi.comcreative-proteomics.com A key branch point in the biosynthesis of indole-containing defense compounds occurs at indole-3-acetaldoxime (IAOx). nih.gov This molecule can be directed towards the production of indole glucosinolates or shunted towards the synthesis of phytoalexins like camalexin and likely this compound. nih.gov The regulation of enzymes at these branch points is critical for determining the metabolic flux towards either primary metabolites or defense compounds. nih.govcreative-proteomics.com

Another significant intermediate is indolyl-3-acetonitrile, which can be formed from the breakdown of desulfo-glucosinolates. researchgate.net This compound and its methoxy (B1213986) derivatives, such as caulilexin C (1-methoxyindolyl-3-acetonitrile), are themselves phytoalexins and can be further metabolized. researchgate.net

Involvement of Specific Enzymes in the Biosynthetic Cascade

The enzymatic pathway leading to this compound involves several key types of enzymes. Cytochrome P450 monooxygenases are crucial in the initial steps of converting tryptophan. mdpi.comnih.govnih.gov For example, in Arabidopsis, the conversion of tryptophan to indole-3-acetaldoxime is catalyzed by CYP79B2 and CYP79B3. nih.govnih.gov Subsequently, another cytochrome P450, CYP71A13, converts the aldoxime to indole-3-acetonitrile (B3204565) (IAN). nih.gov

While the direct enzymatic steps to this compound are not fully elucidated, the biosynthesis of related phytoalexins provides a model. For instance, the formation of the dithiocarbamate (B8719985) group in brassinin, a related phytoalexin, suggests the involvement of enzymes capable of sulfur transfer and modification. ekb.eg The conversion of brassinin to other phytoalexins is mediated by enzymes like brassinin oxidase. ekb.eg It is plausible that a similar enzymatic cascade, involving specific oxidases and transferases, is responsible for the final steps in this compound synthesis. mdpi.comgoogle.comresearchgate.net

In Vivo Biosynthetic Studies

In vivo studies using labeled precursors have been instrumental in mapping the biosynthetic pathways of cruciferous phytoalexins. acs.org For example, feeding experiments with deuterated indolyl-3-acetaldoxime and brassinin in rutabaga have established them as precursors for other phytoalexins. acs.org Such studies have also confirmed that tryptamine (B22526) is not a direct precursor for these compounds. acs.org While specific in vivo studies focusing solely on this compound are not detailed in the provided search results, the general principles derived from studies on related phytoalexins in crucifers like Brassica species are applicable. mdpi.comacs.org These studies collectively point to a conserved pathway originating from tryptophan and branching at key indole intermediates. mdpi.comnih.govacs.org

Isotopic Labeling Experiments to Delineate Pathways

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursor molecules through a biosynthetic pathway. wikipedia.org In this method, atoms in a suspected precursor molecule are replaced with a heavier, stable isotope (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)). boku.ac.atwikipedia.org This "labeled" precursor is then administered to the biological system, such as a plant tissue culture. After a period of metabolism, the target compound—in this case, the phytoalexin—is isolated, and its molecular structure is analyzed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine if and where the isotopic label has been incorporated. wikipedia.org

While direct isotopic labeling studies on this compound are not extensively documented in the available literature, experiments on structurally similar phytoalexins from other crucifers provide critical insights. For instance, biosynthetic studies on rutabaga (Brassica napus L. ssp. rapifera) phytoalexins have successfully used deuterated precursors to map the pathway. acs.org These experiments established that indolyl-3-acetaldoxime and brassinin are key intermediates in the formation of other indole-based phytoalexins. acs.org

A pivotal study on rutabaga phytoalexins demonstrated the incorporation of deuterium from labeled precursors into the final phytoalexin structures. The findings from these experiments are crucial for inferring the precursors of this compound, given the structural similarities among cruciferous phytoalexins. The results strongly suggest a common biosynthetic origin from indolyl-3-acetaldoxime.

| Labeled Precursor Administered | Target Phytoalexin Analyzed | Result of Incorporation | Conclusion |

|---|---|---|---|

| [²H₅]-Indolyl-3-acetaldoxime | Brassicanate A | Incorporation of deuterium label observed. | Indolyl-3-acetaldoxime is a biosynthetic precursor. |

| [²H₅]-Indolyl-3-acetaldoxime | Rutalexin | Incorporation of deuterium label observed. | Indolyl-3-acetaldoxime is a biosynthetic precursor. |

| [²H₄]-Brassinin | Brassicanate A | Incorporation of deuterium label observed. | Brassinin is a biosynthetic precursor. |

| [²H₄]-Cyclobrassinin | Rutalexin | Incorporation of deuterium label observed. | Cyclobrassinin is a biosynthetic precursor. |

| [²H₄]-Tryptamine | Rutabaga Phytoalexins | No incorporation of label observed. | Tryptamine is not a direct precursor in this pathway. |

Based on these analogous findings, it is hypothesized that the biosynthesis of this compound also proceeds from L-tryptophan through the intermediate indolyl-3-acetaldoxime.

Genetic Approaches to Characterize Biosynthetic Enzymes

Genetic analysis is fundamental to identifying and characterizing the enzymes that catalyze the steps in a biosynthetic pathway. libretexts.org This involves identifying a biosynthetic gene cluster (BGC), which is a group of genes located physically close together in the genome that collectively encode the proteins for a specific metabolic pathway. nih.govrsc.org By identifying the BGC for phytoalexins, researchers can deduce the functions of the enzymes involved and understand how their expression is regulated.

For cruciferous phytoalexins, the biosynthetic pathway from tryptophan involves several enzymatic steps. Although a specific BGC for this compound has not been fully characterized, the pathway is known to involve enzymes such as cytochrome P450 monooxygenases, methyltransferases, and glutathione (B108866) S-transferases, based on studies of related compounds like camalexin and brassinin. The synthesis of Caulilexins A, B, and C is understood to derive from the precursor 1H-indole-3-carboxaldehyde. thieme-connect.com

The proposed enzymatic steps leading to this compound and related compounds are:

Conversion of Tryptophan: The pathway begins with the conversion of L-tryptophan to indolyl-3-acetaldoxime, a reaction catalyzed by cytochrome P450 enzymes.

Formation of the Indole Core: Further enzymatic modifications of indolyl-3-acetaldoxime lead to intermediates like indole-3-carbonitrile or indole-3-carbaldehyde.

Sulfur Introduction: The introduction of the sulfur-containing side chain, a key feature of this compound, is likely mediated by enzymes that utilize sulfur donors like cysteine or glutathione.

Final Modifications: Subsequent tailoring reactions, such as cyclizations or substitutions, are carried out by other specific enzymes to yield the final structure of this compound.

| Enzyme Class | Proposed Function in Pathway | Substrate/Product Example |

|---|---|---|

| Cytochrome P450 Monooxygenases (CYPs) | Catalyze the initial conversion of L-tryptophan and subsequent oxidative steps. | L-Tryptophan → Indolyl-3-acetaldoxime |

| Glutathione S-Transferases (GSTs) | Conjugation of glutathione to an indole intermediate to introduce the sulfur moiety. | Indole Intermediate + Glutathione → Glutathionylated Indole |

| C-S Lyases | Cleavage of the C-S bond to form a thiol group. | Glutathionylated Indole → Indole-3-methanethiol |

| Methyltransferases (MTs) | Methylation of the thiol group. | Indole-3-methanethiol → S-Methylated Intermediate |

| Dehydrogenases/Reductases | Catalyze redox reactions to modify the side chain. | Aldehyde/Alcohol conversions |

The elucidation of the complete genetic blueprint for this compound biosynthesis remains an active area of research. Identifying and characterizing the specific genes and enzymes will not only provide a deeper understanding of plant defense mechanisms but could also enable the biotechnological production of these valuable antifungal compounds. researchgate.net

Chemical Synthesis Strategies for Caulilexin a

Total Synthesis Approaches to Caulilexin A

Total synthesis involves the construction of a complex molecule from simpler, readily available precursors utdallas.eduresearchgate.net. The total synthesis of this compound has been reported nih.govcapes.gov.br.

Key Synthetic Intermediates and Precursors

Key synthetic intermediates and precursors in the synthesis of indole (B1671886) phytoalexins, including this compound, often involve indole derivatives thieme-connect.comekb.eg. 1H-Indole-3-carboxaldehyde is highlighted as an important building block and key intermediate for the synthesis of various biologically active compounds, including indole alkaloids and phytoalexins like caulilexins A-C thieme-connect.comekb.eg. Another intermediate mentioned in the context of indole phytoalexin synthesis is 1-methoxyindole-3-carboxaldehyde oxime mdpi.com.

Multi-step Reaction Sequences and Conditions

The synthesis of this compound involves multi-step reaction sequences nih.govcapes.gov.br. While specific detailed reaction sequences for the total synthesis of this compound are not fully detailed across the search results, the synthesis of related indole phytoalexins often involves transformations of indole precursors thieme-connect.com. For example, the synthesis of brassinin (B1667508), another indole phytoalexin, starts from 1H-indole-3-carboxaldehyde thieme-connect.com. The conversion of 1-methoxyindole-3-carboxaldehyde to its oxime is a reported step in the synthesis of 1-methoxyindole (B1630564) phytoalexins mdpi.com. This reaction can be achieved using hydroxylamine (B1172632) hydrochloride and a base mdpi.com. Mechanochemical approaches (solvent-free solid-state reactions) have been explored for the synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes, including the 1-methoxy analog, offering an environmentally friendly method mdpi.com.

Biomimetic Synthesis Investigations

Biomimetic synthesis aims to emulate natural biosynthetic processes engineering.org.cnwikipedia.orgnih.gov. This approach can offer efficient routes to complex natural products engineering.org.cnwikipedia.org. While the search results mention the biomimetic synthesis of erucalexin, a related phytoalexin researchgate.net, and discuss biomimetic synthesis strategies in general engineering.org.cnwikipedia.orgnih.govchemrxiv.org, specific investigations into the biomimetic synthesis of this compound are not explicitly detailed. However, given that this compound is a natural product, understanding its biosynthetic pathway could inspire biomimetic approaches engineering.org.cn.

Semi-Synthesis and Derivatization Methodologies

Semi-synthesis involves using naturally isolated compounds as starting materials for chemical transformations to produce target molecules or novel derivatives wikipedia.orgharvard.edu. This can be more efficient than total synthesis for complex structures wikipedia.org. Derivatization involves modifying a compound to alter its properties or facilitate synthesis wikipedia.org. The search results indicate that derivatization of indole-3-carbinol (B1674136) can increase its efficacy dntb.gov.ua. While semi-synthesis specifically for this compound is not detailed, the concept is relevant for obtaining analogs or modified versions of natural products wikipedia.orgharvard.edu.

Regioselectivity and Chemo-selectivity in this compound Synthesis

Regioselectivity refers to the preference for reaction at a specific position in a molecule, while chemoselectivity refers to the preference for reaction with a specific functional group over others rsc.orglibretexts.orgnumberanalytics.com. These are critical aspects of organic synthesis, especially for molecules with multiple reactive sites libretexts.orgnumberanalytics.comnih.govnih.gov. The synthesis of indole derivatives and related phytoalexins often involves considerations of regioselectivity and chemoselectivity researchgate.netrsc.org. For example, regioselectivity has been rationalized in the thianthrenium introduction at the less-hindered pyrrole (B145914) α-position in a proposed mechanism related to indole oxidation researchgate.net. Chemoselective oxidation of indoles has also been reported researchgate.net. Achieving chemoselectivity, particularly with molecules containing multiple functional groups like natural products, can be challenging and may involve the use of specific reagents, catalysts, or protecting groups numberanalytics.comnih.govnih.gov.

Biological Activities and Mechanistic Research of Caulilexin a

Antifungal Research on Caulilexin A

Research into this compound has highlighted its efficacy as an antifungal agent, primarily through in vitro studies demonstrating its inhibitory effects on the growth of several economically important phytopathogenic fungi. nih.govcapes.gov.brmedchemexpress.commedchemexpress.comtargetmol.com

Broad-Spectrum Antifungal Activity Against Phytopathogens (in vitro studies)

In vitro studies have revealed that this compound possesses broad-spectrum antifungal activity against a range of phytopathogens. nih.govcapes.gov.brtargetmol.com This activity is crucial for plant defense mechanisms against fungal infections.

Studies have shown that this compound can inhibit the growth of Leptosphaeria maculans, a significant fungal pathogen affecting brassica crops. At a concentration of 0.5 mM, this compound demonstrated 77% inhibition of Leptosphaeria maculans. medchemexpress.commedchemexpress.com

This compound exhibits potent activity against Rhizoctonia solani, another major plant pathogen. Complete inhibition (100%) of Rhizoctonia solani growth was observed at a concentration of 0.5 mM in in vitro experiments. medchemexpress.commedchemexpress.com One source also reported 100% inhibition at a concentration of 5 x 10⁻⁴ M, which is equivalent to 0.5 mM. nih.gov

The antifungal activity of this compound extends to Sclerotinia sclerotiorum. Research indicates that this compound can inhibit the growth of this pathogen. nih.govcapes.gov.br One study reported 100% inhibition of Sclerotinia sclerotiorum at a concentration of 5 x 10⁻⁴ M (0.5 mM). nih.gov

The in vitro antifungal activity against these key phytopathogens is summarized in the table below:

| Phytopathogen | Concentration (mM) | Inhibition Percentage (%) |

| Leptosphaeria maculans | 0.5 | 77 |

| Rhizoctonia solani | 0.5 | 100 |

| Sclerotinia sclerotiorum | 0.5 | 100 |

Complete Inhibition of Rhizoctonia solani

Comparative Antifungal Potency with Analogues (e.g., Arvelexin)

Comparisons have been made between the antifungal potency of this compound and its structural analogues, such as Arvelexin. This compound appears to be slightly more antifungal than Arvelexin against Leptosphaeria maculans. medchemexpress.commedchemexpress.com While Arvelexin has shown stronger activity against Alternaria brassicicola, this compound (referred to as Caulilexin C in the source) demonstrated lower efficacy against Rhizoctonia solani compared to Arvelexin in one comparison, though another indicates Arvelexin has lower efficacy against Rhizoctonia solani compared to Caulilexin C. Indolyl-3-acetonitriles, including this compound and Arvelexin, have shown higher inhibitory activity than indole (B1671886) desulfo-glucosinolates. targetmol.comclinisciences.com

Molecular Mechanism of Antifungal Action

The molecular mechanism underlying the antifungal action of this compound involves interference with essential fungal cellular processes. One proposed mechanism suggests that the nitrile group present in this compound contributes to its antifungal activity by inhibiting fungal cytochrome P450 enzymes. This inhibition disrupts the biosynthesis of ergosterol (B1671047), a crucial component of fungal cell membranes, ultimately leading to growth inhibition and cell death. nih.govmdpi.com The structural rigidity provided by the methoxy (B1213986) group in this compound may also enhance its stability compared to analogues like Arvelexin, which lacks this substituent.

Interference with Fungal Cellular Processes

This compound inhibits the growth of fungal pathogens by interfering with their cellular processes . Fungal cell walls are essential for survival, providing structural integrity and protection mdpi.comfrontiersin.orgnih.gov. Disruption of the cell wall can lead to cell death frontiersin.org. Fungal cell membranes, primarily composed of phospholipids (B1166683) and ergosterol, are also vital for processes like nutrient uptake and waste removal researchgate.net. Interference with these fundamental cellular components and processes can compromise fungal viability researchgate.net.

Inhibition of Fungal Metabolic Enzymes

The antifungal action of this compound involves the inhibition of key enzymes in fungal metabolism . Fungi rely on various metabolic pathways for energy production and biosynthesis of essential components like ergosterol researchgate.netfrontiersin.org. Inhibiting enzymes within these pathways can disrupt vital cellular functions, leading to growth inhibition and cell death frontiersin.org. For example, some antifungal agents target enzymes involved in ergosterol biosynthesis, a critical component of the fungal cell membrane researchgate.netpatsnap.com.

Disruption of Fungal Cellular Signaling Pathways

This compound disrupts normal growth processes in fungi, including interference with cellular signaling pathways crucial for fungal growth and reproduction . Fungal signaling pathways, such as the cell wall integrity (CWI) pathway and the high-osmolarity glycerol (B35011) (HOG) pathway, play important roles in stress response, morphogenesis, and adaptation to environmental changes mdpi.comnih.govnih.gov. Disruption of these pathways can impair a fungus's ability to grow, reproduce, and respond to stress, contributing to the antifungal effect mdpi.comnih.gov.

Other Investigated Biological Activities (in vitro research focus)

Beyond its antifungal properties, research has also investigated other biological activities of this compound, primarily through in vitro studies.

Acyl CoA: Cholesterol Transferase (ACAT) Inhibition Studies (Caulilexin C as reference)

Studies have explored the potential of caulilexins to inhibit Acyl CoA: cholesterol transferase (ACAT), an enzyme involved in cholesterol metabolism nih.gov. ACAT exists in two main isoforms, ACAT1 and ACAT2, which play roles in foam cell formation in macrophages and cholesterol absorption in intestinal cells, respectively pharm.or.jp. While information directly on this compound's ACAT inhibition is limited in the provided context, Caulilexin C has been used as a reference in such studies uni.lubiorbyt.com.

Caulilexin C has shown inhibitory activity on human ACAT1 (hACAT1) and human ACAT2 (hACAT2) in vitro uni.lubiorbyt.com.

Inhibition of hACAT1

Caulilexin C has demonstrated the ability to inhibit human ACAT1 (hACAT1) uni.lubiorbyt.com. ACAT1 is involved in the esterification of cholesterol in various tissues, including macrophages, and its inhibition has been explored as a potential strategy for addressing conditions related to cholesterol accumulation nih.govpharm.or.jp.

Inhibition of hACAT2

In addition to hACAT1, Caulilexin C has also shown inhibitory activity against human ACAT2 (hACAT2) uni.lubiorbyt.com. ACAT2 is primarily expressed in the liver and intestines and plays a significant role in the absorption and hepatic assembly of cholesterol nih.govpharm.or.jpnih.gov. Inhibition of ACAT2 has also been investigated for its potential impact on cholesterol levels and related conditions nih.govnih.gov.

The inhibitory activity of Caulilexin C on hACAT1 and hACAT2 has been reported at a concentration of 100 µg/ml biorbyt.com.

Here is a summary of the ACAT inhibition data for Caulilexin C:

| Compound | Target Enzyme | Inhibition at 100 µg/ml |

| Caulilexin C | hACAT1 | Inhibitory Activity |

| Caulilexin C | hACAT2 | Inhibitory Activity |

Further detailed research findings on the extent and potency of this compound's ACAT inhibition, including specific IC50 values, were not available in the provided search results. The data presented here focuses on the reported inhibitory activity of Caulilexin C as a reference compound in ACAT studies related to caulilexins.

Antiproliferative Effects on Select Cancer Cell Lines (Caulilexin C as reference)

Indole phytoalexins, including those found in cauliflower such as Caulilexins A, B, and C, have been investigated for their potential to inhibit the growth of cancer cells capes.gov.brnih.govnih.gov. While specific detailed research findings on the antiproliferative effects of this compound on a wide range of cancer cell lines are not extensively documented in the immediate search results, related compounds like Caulilexin C have shown notable in vitro activity chemrxiv.org.

In vitro Cytotoxicity against HeLa Cell Lines

Studies evaluating the in vitro cytotoxicity of phytoalexins have included the human cervical cancer cell line, HeLa. Research has shown that Caulilexin C exhibits moderate cytotoxicity against HeLa cells chemrxiv.org. An inhibitory concentration 50% (IC₅₀) value of 23.43 μg/mL has been reported for Caulilexin C against the HeLa cell line chemrxiv.orgchemrxiv.org. This indicates that a concentration of 23.43 μg/mL of Caulilexin C is required to inhibit the growth of HeLa cells by 50% under the tested in vitro conditions chemrxiv.orgchemrxiv.org. Specific data regarding the IC₅₀ of this compound against HeLa cells was not available in the consulted sources.

The cytotoxic activity of Caulilexin C on HeLa cells can be summarized in the following table:

| Compound | Cell Line | IC₅₀ (μg/mL) | Reference |

| Caulilexin C | HeLa | 23.43 | chemrxiv.orgchemrxiv.org |

Comparative Analysis with Related Phytoalexins

Comparative analysis of the cytotoxicity of Caulilexin C with other related phytoalexins has been conducted, providing insights into their relative potencies against cancer cell lines. For instance, Caulilexin C has been found to be more potent against HeLa cells than 3-indoleacetonitrile (B1196911), another compound found in broccoli, which showed an IC₅₀ of 33.65 μg/mL against the same cell line chemrxiv.orgchemrxiv.org.

Other indole phytoalexins, such as brassinin (B1667508) and camalexin (B168466), have also demonstrated cytotoxic effects on certain cancer cell models nih.gov. These compounds, which contain reactive sulfur groups, have shown lower IC₅₀ values (less than 10 μg/mL) in specific cancer models, a potency attributed in part to their structural features . For example, camalexin has demonstrated antiproliferative activity on SKBr3 (human breast carcinoma) cells with an IC₅₀ of 2.7 μmol/L, showing greater potency compared to conventional cytostatic agents like melphalan (B128) and cisplatin (B142131) in that specific cell line nih.gov.

The comparative cytotoxicity data for Caulilexin C and a related phytoalexin on HeLa cells is presented below:

| Compound | Cell Line | IC₅₀ (μg/mL) | Reference |

| Caulilexin C | HeLa | 23.43 | chemrxiv.orgchemrxiv.org |

| 3-Indoleacetonitrile | HeLa | 33.65 | chemrxiv.orgchemrxiv.org |

Structure Activity Relationship Sar Studies of Caulilexin a and Its Analogues

Correlating Structural Features with Antifungal Efficacy

Caulilexin A is a member of the indole (B1671886) phytoalexin family, which are antimicrobial compounds produced by plants in response to stress. mdpi.com The core structure of these phytoalexins, the indole ring, is a critical component for their biological activity. nih.gov The antifungal efficacy of this compound and its analogues is intrinsically linked to their specific structural features.

The antifungal activity of this compound has been evaluated against several plant pathogenic fungi. For instance, at a concentration of 0.2 mM, this compound exhibits significant inhibition of the mycelial growth of Leptosphaeria maculans. The activity of this compound and its naturally occurring analogues, Caulilexin B and Caulilexin C, highlights the importance of the substituents on the indole ring.

Cruciferous phytoalexins, the class of compounds to which this compound belongs, are known for their broad-spectrum antifungal activities. nih.govfrontiersin.org The structural diversity within this family, arising from different substitution patterns on the indole nucleus, leads to a range of antifungal potencies. rsc.org For example, the presence and position of methoxy (B1213986) groups, as seen in Caulilexin B and C, can modulate the antifungal activity. While direct comparative studies detailing the antifungal efficacy of Caulilexins A, B, and C against a wide range of fungi are limited in the public domain, the existing data underscores the significance of the substitution pattern on the indole scaffold in determining antifungal potency.

| Compound | Fungal Species | Concentration (mM) | Mycelial Growth Inhibition (%) | Reference |

| This compound | Leptosphaeria maculans | 0.2 | Data not specified | |

| Caulilexin B | Leptosphaeria maculans | 0.2 | Data not specified | |

| Caulilexin C | Leptosphaeria maculans | 0.2 | 77 | nih.gov |

| Caulilexin C | Rhizoctonia solani | 0.5 | 100 | nih.gov |

Impact of Functional Group Modifications on Biological Potency

The modification of functional groups on the this compound scaffold is a key strategy for enhancing its biological potency and for understanding the role of each functional group in its antifungal action. The indole ring itself is a crucial pharmacophore, and its modification, as well as alterations to its substituents, can have a profound impact on activity. nih.gov

The nitrile (-CN) group in this compound is a significant feature. Studies on other nitrile-containing indole derivatives suggest that this group plays an important role in their antimicrobial properties. ontosight.airesearchgate.netmdpi.com For instance, in some indole compounds, the nitrile group, in conjunction with the NH group of the indole ring, has been implicated in the inhibition of essential bacterial enzymes. ontosight.ai While the precise mechanism for this compound is yet to be fully elucidated, the nitrile group is likely a key contributor to its antifungal activity. Research on other glucosinolate-derived nitriles has shown them to be effective antifungal agents, though generally less potent than their isothiocyanate counterparts. nih.gov

The presence and position of methoxy (-OCH3) groups on the indole ring also significantly influence antifungal activity. bohrium.commdpi.com In a study of arvelexin, a related indolyl-3-acetonitrile, moving the 4-methoxy substituent to other positions on the indole ring led to a decrease in inhibitory activities. bohrium.com This suggests that the specific substitution pattern in this compound and its methoxylated analogues (Caulilexin B and C) is critical for their biological function. The introduction of other substituents, such as hydroxyl (-OH) and benzyloxy groups, has been explored in related indole compounds, leading to varied effects on activity and cytotoxicity. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org While no specific QSAR studies for this compound were found in the reviewed literature, the principles of QSAR can be applied to this class of compounds to guide the design of more potent analogues.

QSAR studies on other antifungal indole derivatives have successfully identified key molecular descriptors that correlate with their activity. nih.govresearchgate.net These descriptors often include electronic, steric, and hydrophobic parameters. For example, a 2D-QSAR study on a series of indole derivatives identified electronic energy and dipole moment as important factors for antifungal activity. researchgate.net Another study on indole derivatives active against Candida albicans found that descriptors related to molecular shape and electronic properties were crucial for predicting antifungal potency. nih.gov

A hypothetical QSAR study on this compound and its analogues would involve:

Data Set Preparation: Synthesizing a series of this compound analogues with systematic variations in their functional groups.

Biological Testing: Evaluating the antifungal activity of these analogues against a panel of relevant fungal pathogens to obtain quantitative data (e.g., MIC or IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

Model Development and Validation: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a QSAR model that correlates the calculated descriptors with the observed antifungal activity. The model would then be rigorously validated to ensure its predictive power. acs.org

The resulting QSAR model could then be used to predict the antifungal activity of novel, unsynthesized this compound derivatives, thereby prioritizing the synthesis of the most promising candidates.

Rational Design of Novel this compound Derivatives for Enhanced Activity

Based on the available information for related indole phytoalexins, several strategies for the rational design of this compound derivatives can be proposed:

Modification of the Indole Ring: Introduction of various substituents on the indole ring, such as halogens, alkyl groups, or other heterocyclic rings, could modulate the electronic and steric properties of the molecule and potentially lead to improved antifungal activity. jneonatalsurg.comacs.org

Alteration of the Nitrile Group: The nitrile group could be replaced with other bioisosteres, such as an isothiocyanate or a thiazole (B1198619) ring, which are known to be present in other active cruciferous phytoalexins like camalexin (B168466). frontiersin.org This could potentially alter the mechanism of action and improve potency.

Synthesis of Hybrid Molecules: Combining the this compound scaffold with other known antifungal pharmacophores could lead to hybrid molecules with synergistic or enhanced antifungal effects. jneonatalsurg.com

Computational Modeling: Molecular docking studies could be employed to predict the binding of this compound and its designed analogues to potential fungal protein targets. researchgate.netfrontiersin.org This would allow for the in-silico screening of a large number of virtual compounds and the selection of the most promising candidates for synthesis and biological evaluation.

The synthesis of novel indole derivatives containing other heterocyclic moieties, such as 1,3,4-oxadiazole (B1194373) or triazole, has been shown to yield compounds with significant antifungal activity. nih.govresearchgate.netmdpi.com These synthetic strategies could be adapted for the derivatization of this compound to explore new chemical space and identify compounds with superior antifungal profiles.

Advanced Analytical Methodologies for Caulilexin a Research

Quantitative Analysis of Caulilexin C in Biological Matrices (e.g., plant extracts)

Accurate quantification of Caulilexin C in biological matrices, such as plant extracts, is essential for research into its distribution, concentration, and role in plant physiology or defense mechanisms. Due to the complexity of these matrices and potentially low concentrations of Caulilexin C, highly sensitive and selective analytical techniques are required.

Chromatographic Quantification (e.g., UPLC-MS/MS)

Chromatographic methods coupled with mass spectrometry, particularly Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are powerful tools for the quantitative analysis of compounds in complex biological samples. nih.govuni.lugithub.iometabolomicsworkbench.org UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it suitable for simultaneously separating, identifying, and quantifying multiple components in a single run. uni.lugithub.io

The general principle involves separating the components of a plant extract using UPLC, followed by their detection and quantification using a tandem mass spectrometer (MS/MS). uni.lumetabolomicsworkbench.org This hyphenated technique allows for the selection of specific ions corresponding to Caulilexin C and its fragments, providing a high degree of specificity and reducing interference from other compounds in the extract. uni.lu Studies on the quantitative analysis of plant hormones and other bioactive compounds in plant extracts frequently employ UPLC-MS/MS, demonstrating its applicability to diverse plant metabolites. nih.govgithub.iometabolomicsworkbench.org Method development for UPLC-MS/MS typically involves optimizing chromatographic conditions (e.g., column, mobile phase, gradient) and mass spectrometry parameters (e.g., ionization mode, precursor and product ions, collision energy) to achieve optimal separation and detection of Caulilexin C.

Spectrophotometric Methods

Spectrophotometric methods, particularly those utilizing UV-Visible spectroscopy, can also be employed for the quantitative analysis of compounds that absorb light in the UV-Vis region. genome.jpmpg.denih.govinvivochem.cn These methods are often simpler and less expensive than chromatographic techniques, making them suitable for routine analysis once validated. mpg.de

Various spectrophotometric techniques exist for quantitative analysis, including direct absorbance measurements, derivative spectrophotometry, and methods based on the area under the curve. genome.jpmpg.de Derivative spectrophotometry, for instance, can help to resolve overlapping spectra and reduce interference from co-existing substances in a complex matrix like a plant extract. genome.jp For quantitative analysis using spectrophotometry, it is necessary to establish a linear relationship between the absorbance and the concentration of Caulilexin C, typically described by Beer-Lambert Law, within a specific concentration range. invivochem.cn While specific applications for Caulilexin C were not detailed in the search results, the principles of spectrophotometric quantification and validation are broadly applicable to any compound with suitable light absorption properties. genome.jpmpg.denih.govinvivochem.cn

Monitoring Biosynthetic Intermediates and Enzyme Activity

Understanding the biosynthesis of Caulilexin C involves studying the enzymatic reactions and intermediate compounds involved in its formation within the plant. researchgate.net Monitoring these processes requires analytical techniques capable of identifying and quantifying transient intermediates and assessing enzyme activity.

While the search results did not provide specific details on the real-time monitoring of Caulilexin C biosynthesis, general approaches for monitoring biosynthetic intermediates and enzyme activity in other pathways have been reported. Techniques such as Nuclear Magnetic Resonance (NMR) and native Mass Spectrometry can be used for real-time monitoring of enzymatic reactions and the detection of intermediates. wikidata.orguni.lu These methods allow researchers to follow the conversion of substrates to products and identify transient species formed during the catalytic cycle. wikidata.orguni.lu

Caulilexin C is known to be biosynthesized from indolyl glucosinolates, with indolyl-3-acetonitrile and arvelexin mentioned as related metabolites in this pathway, particularly in the context of fungal metabolism of these compounds. researchgate.net Research into the enzymes involved in these conversions and the ability to monitor their activity and the accumulation or depletion of intermediates like indolyl-3-acetonitrile would be crucial for fully elucidating the Caulilexin C biosynthetic pathway. researchgate.netthegoodscentscompany.comdaneshyari.commetabolomicsworkbench.org

Method Validation for Reproducibility in Research

Analytical method validation is a critical process to ensure that an analytical method is suitable for its intended purpose and provides reliable, accurate, and reproducible results. Validation is essential for quantitative analysis of Caulilexin C in biological matrices and for monitoring biosynthetic processes to ensure the integrity and comparability of research findings across different experiments and laboratories.

Key validation parameters typically assessed include:

Accuracy: The closeness of test results to the true value.

Precision: The agreement among individual test results when a method is applied repeatedly to a homogeneous sample. Precision can be evaluated at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

Intermediate Precision: Precision within the same laboratory over a longer period, potentially with different analysts, equipment, or reagents.

Reproducibility: Precision between different laboratories (inter-laboratory precision).

Linearity: The ability of the method to yield results that are directly proportional to the concentration of the analyte within a defined range.

Limit of Detection (LOD): The lowest amount of analyte that can be detected, though not necessarily quantified.

Limit of Quantitation (LOQ): The lowest amount of analyte that can be accurately and precisely quantified.

Specificity/Selectivity: The ability of the method to measure the analyte accurately in the presence of other components in the sample matrix.

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitability.

Emerging Research Directions and Future Perspectives on Caulilexin a

Elucidation of Additional Molecular Targets and Pathways

Initial studies have primarily focused on the antifungal activity of Caulilexin A, demonstrating its efficacy against various plant pathogenic fungi. nih.govnih.gov However, the precise molecular targets and the signaling pathways it modulates are not yet fully understood. Future research will likely delve deeper into its mechanism of action. This involves identifying specific proteins, enzymes, or cellular processes that this compound interacts with to exert its antifungal effects. nih.govwaocp.org Techniques such as affinity chromatography, proteomics, and genetic screening of mutant libraries could be employed to pinpoint these targets. A comprehensive understanding of these pathways is crucial for its potential development as a targeted therapeutic or agrochemical. mdpi.com

Investigation of this compound in Broader Biological Systems (in vitro and ex vivo)

While the antifungal properties of this compound are established, its effects on a wider range of biological systems remain largely unexplored. Future in vitro and ex vivo studies are necessary to assess its activity against other microorganisms, including bacteria and viruses, as well as its effects on various cell lines. nih.govnih.gov Investigating its impact on mammalian cells, for instance, is a critical step in evaluating its potential for therapeutic applications and understanding any potential cytotoxicity. researchgate.netmdpi.com These studies often serve as a bridge between initial discovery and more complex in vivo research, providing essential data on efficacy and safety. nih.govmdpi.com

Potential for Biosynthetic Engineering in Plant Systems

The production of this compound in its native plant, cauliflower (Brassica oleracea var. botrytis), is typically induced by stress, such as UV light or pathogen attack. nih.gov This natural production method is often low-yielding and not commercially viable. A significant area of future research lies in the metabolic engineering of plant systems to enhance the biosynthesis of this compound. researchgate.netnih.govnih.gov This could involve overexpressing key genes in its biosynthetic pathway or introducing the pathway into a high-biomass crop or a microbial host. researchgate.net Elucidating the complete biosynthetic pathway, from precursor molecules like tryptophan, is a prerequisite for successful engineering efforts. acs.orgresearchgate.net

Development of Novel Synthetic Routes for Scalability

Integration of Computational Chemistry and Machine Learning in SAR

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity. The integration of computational chemistry and machine learning presents a powerful approach to accelerate and refine these studies. nih.govarxiv.org By creating computational models, researchers can predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. x-chemrx.comresearchgate.net This in silico approach can significantly reduce the time and resources required for drug discovery and development, guiding the rational design of more potent and selective this compound derivatives. cyu.fr

Role of this compound in Agrochemical Research and Crop Protection

Given its natural role as a phytoalexin and its proven antifungal activity against significant plant pathogens like Leptosphaeria maculans, Rhizoctonia solani, and Sclerotinia sclerotiorum, this compound holds considerable promise in agrochemical research. nih.govnih.govresearchgate.net Future investigations will likely focus on its potential as a lead compound for the development of new fungicides. nih.govfarmpep.net This includes field trials to assess its efficacy and stability under agricultural conditions, as well as studies on its environmental impact and compatibility with integrated pest management (IPM) strategies. agrii.co.ukresearchgate.netagbioforum.org The development of this compound-based agrochemicals could provide a more natural and potentially safer alternative to some synthetic fungicides currently in use.

Q & A

Basic Research Questions

Q. What are the validated experimental protocols for isolating and characterizing Caulilexin A from natural sources?

- Methodology :

- Extraction : Use sequential solvent extraction (e.g., hexane → ethyl acetate → methanol) to isolate secondary metabolites. Monitor purity via TLC/HPLC .

- Characterization : Employ NMR (¹H, ¹³C, 2D-COSY/HMBC) and HRMS for structural elucidation. Cross-reference spectral data with published libraries to confirm identity .

- Purity Validation : Quantify impurities via HPLC-DAD (≥95% purity threshold recommended for biological assays) .

Q. How can researchers design reproducible bioactivity assays for this compound?

- Methodology :

- In vitro models : Use cell lines (e.g., HEK293, HepG2) with standardized cytotoxicity protocols (MTT/XTT assays). Include positive controls (e.g., doxorubicin) and triplicate technical replicates .

- Dose-Response Curves : Apply logarithmic dilution series (e.g., 0.1–100 μM) to calculate IC₅₀ values. Validate statistical significance via ANOVA or Student’s t-test (p < 0.05) .

- Data Reporting : Tabulate results with mean ± SD and effect size metrics (e.g., Cohen’s d) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported pharmacological mechanisms across studies?

- Methodology :

-

Systematic Review : Compile existing data into a meta-analysis table (e.g., Table 1) comparing assay conditions, targets (e.g., NF-κB, MAPK), and model systems .

-

Experimental Replication : Repeat conflicting studies under identical conditions (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., Western blot vs. ELISA) to verify target engagement .

-

Hypothesis Testing : Design knockout/downregulation experiments (CRISPR/siRNA) to confirm pathway specificity .

Table 1 : Meta-Analysis of this compound Bioactivity Studies

Study Model System Target Pathway IC₅₀ (μM) Statistical Method A RAW264.7 NF-κB 12.3 ANOVA B THP-1 MAPK 8.7 t-test

Q. What advanced spectroscopic techniques can clarify this compound’s stereochemical ambiguities?

- Methodology :

- Chiral Resolution : Perform enantiomeric separation via chiral HPLC (e.g., Chiralpak AD-H column) .

- X-ray Crystallography : Co-crystallize this compound with heavy atoms (e.g., bromine derivatives) for absolute configuration determination .

- Computational Modeling : Use DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data .

Q. How to optimize this compound’s stability in pharmacokinetic studies?

- Methodology :

- Degradation Analysis : Conduct forced degradation studies (pH 1–13, 40–80°C) with UPLC-MS monitoring. Identify major degradation products .

- Formulation Strategies : Test cyclodextrin encapsulation or lipid nanoparticles to enhance solubility and half-life .

- In vivo Validation : Use rodent models to compare oral vs. intravenous bioavailability. Collect plasma samples at 0–24h intervals for LC-MS/MS analysis .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

- Methodology :

- Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .

- Outlier Detection : Apply Grubbs’ test or ROUT method (Q = 1%) to exclude anomalous data points .

- Open Data : Share raw datasets in repositories like Zenodo with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .

Q. How to address batch-to-batch variability in this compound synthesis?

- Methodology :

- Quality Control : Implement ISO-certified protocols for raw material sourcing (e.g., plant authentication via DNA barcoding) .

- Process Analytical Technology (PAT) : Use in-line NIR spectroscopy to monitor reaction intermediates .

- Interlab Validation : Collaborate with ≥3 independent labs to verify synthetic yields and purity .

Ethical and Reporting Standards

Q. What ethical guidelines apply to this compound research involving animal models?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.